4-sec-butoxy-3-ethoxybenzamide
Description
4-sec-Butoxy-3-ethoxybenzamide is a benzamide derivative characterized by two distinct alkoxy substituents: a sec-butoxy group at the para position and an ethoxy group at the meta position of the benzene ring. This substitution pattern differentiates it from other benzamide-based compounds, which often feature variations in substituent type, position, or chain length.
Properties
IUPAC Name |
4-butan-2-yloxy-3-ethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-4-9(3)17-11-7-6-10(13(14)15)8-12(11)16-5-2/h6-9H,4-5H2,1-3H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMKMOXSNCWKJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1)C(=O)N)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences and similarities between 4-sec-butoxy-3-ethoxybenzamide and its analogs:
Key Observations :
- Steric and Electronic Effects : The sec-butoxy group in the target compound introduces greater steric hindrance compared to linear alkoxy chains (e.g., ethoxy or methoxy groups). This may influence solubility, crystallinity, or binding to biological targets.
- Hydrophobicity : Compound E’s long dodecyl chains render it highly lipophilic, whereas the target compound’s shorter alkoxy groups likely improve aqueous solubility .
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